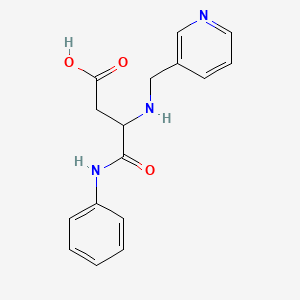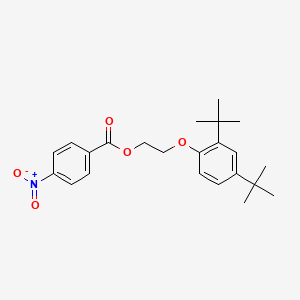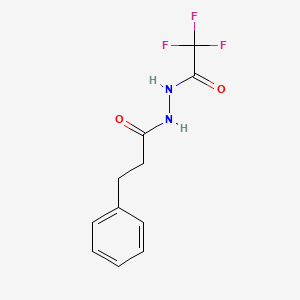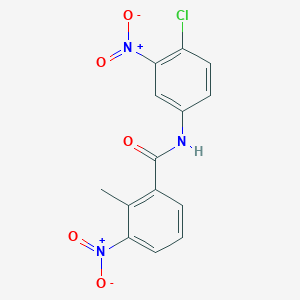
N-phenyl-N~2~-(pyridin-3-ylmethyl)-alpha-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-N~2~-(pyridin-3-ylmethyl)-alpha-asparagine is a complex organic compound that features a phenyl group, a pyridin-3-ylmethyl group, and an alpha-asparagine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N~2~-(pyridin-3-ylmethyl)-alpha-asparagine typically involves multi-step organic reactions. One common method includes the reaction of phenylamine with pyridin-3-ylmethyl chloride under basic conditions to form the intermediate N-phenyl-N~2~-(pyridin-3-ylmethyl)amine. This intermediate is then reacted with alpha-asparagine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N~2~-(pyridin-3-ylmethyl)-alpha-asparagine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce this compound amine.
Scientific Research Applications
N-phenyl-N~2~-(pyridin-3-ylmethyl)-alpha-asparagine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-phenyl-N~2~-(pyridin-3-ylmethyl)-alpha-asparagine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N~2~-(pyridin-2-ylmethyl)-alpha-asparagine
- N-phenyl-N~2~-(pyridin-4-ylmethyl)-alpha-asparagine
- N-phenyl-N~2~-(quinolin-3-ylmethyl)-alpha-asparagine
Uniqueness
N-phenyl-N~2~-(pyridin-3-ylmethyl)-alpha-asparagine is unique due to the specific positioning of the pyridin-3-ylmethyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H17N3O3 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
4-anilino-4-oxo-3-(pyridin-3-ylmethylamino)butanoic acid |
InChI |
InChI=1S/C16H17N3O3/c20-15(21)9-14(18-11-12-5-4-8-17-10-12)16(22)19-13-6-2-1-3-7-13/h1-8,10,14,18H,9,11H2,(H,19,22)(H,20,21) |
InChI Key |
LXYDUNDYCQGUQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(CC(=O)O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine](/img/structure/B12453680.png)
![N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}pyridine-3-carboxamide](/img/structure/B12453684.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12453690.png)

![2-(1H-indol-1-yl)-N-[4-(2-phenylethoxy)phenyl]acetamide](/img/structure/B12453695.png)
![3-[(1R,5R)-3-(3-isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine](/img/structure/B12453699.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B12453701.png)

![N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B12453707.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B12453710.png)
![2,4-dihydroxy-N-[(5-nitrofuran-2-yl)methylideneamino]benzamide](/img/structure/B12453726.png)
![4-[(2S)-2-{[(isoquinoline-5-sulfonyl)methyl]amino}-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl isoquinoline-5-sulfonate](/img/structure/B12453728.png)
